An In-Depth Technical Guide to Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-L-Nle(6-OH)-OH for Advanced Peptide Synthesis
Introduction
In the landscape of innovative peptide therapeutics and complex protein engineering, the incorporation of unnatural amino acids is a cornerstone for modulating biological activity, enhancing metabolic stability, and introducing novel functionalities. Among these valuable building blocks is Fmoc-L-Nle(6-OH)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-6-hydroxy-L-norleucine. This molecule offers a unique combination of a hydrophobic norleucine backbone with a terminal hydroxyl group, providing a strategic point for conjugation, modification, or influencing peptide conformation.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It delves into the core properties of Fmoc-L-Nle(6-OH)-OH, offering insights into its application in solid-phase peptide synthesis (SPPS), and providing a framework for its effective utilization in the laboratory. While empirical data for this specific derivative is not as abundant as for more common amino acids, this guide synthesizes available information with established principles of peptide chemistry to provide a robust working knowledge base.
Core Properties of Fmoc-L-Nle(6-OH)-OH
A foundational understanding of the physicochemical properties of Fmoc-L-Nle(6-OH)-OH is paramount for its successful application. The presence of the bulky, lipophilic Fmoc group, the linear hydrocarbon side chain of norleucine, and the polar terminal hydroxyl group collectively define its behavior in solution and during synthetic manipulations.
Chemical Structure and Identifiers
The structure of Fmoc-L-Nle(6-OH)-OH is characterized by the Fmoc protecting group on the alpha-amino group of a 6-hydroxy-L-norleucine core.
Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Protocol:
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Resin Preparation: Swell the resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids) in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically a two-step process (e.g., 2 minutes followed by 8 minutes).
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
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Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Nle(6-OH)-OH (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF. Add the chosen coupling reagent (e.g., HBTU, HATU, or DIC) and a base (e.g., DIPEA or collidine) to activate the carboxylic acid. Allow pre-activation for a few minutes.
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Coupling Reaction: Add the activated Fmoc-L-Nle(6-OH)-OH solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to facilitate amide bond formation.
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Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test or the Chloranil test. A negative result indicates the absence of free primary amines.
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Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.
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Capping (Optional): To block any unreacted N-terminal amines, a capping step can be performed using a solution of acetic anhydride and a non-nucleophilic base in DMF.
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Repeat Cycle: Repeat steps 2-8 for the subsequent amino acids in the peptide sequence.
Choice of Coupling Reagents
The choice of coupling reagent is critical, especially when using the unprotected form of Fmoc-L-Nle(6-OH)-OH, to minimize the risk of O-acylation.
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Carbodiimides (e.g., DIC) with Additives (e.g., OxymaPure®, HOBt): This combination is a cost-effective and efficient choice. The additive helps to suppress racemization and can reduce the likelihood of side reactions. [1]* Uronium/Aminium Salts (e.g., HBTU, HATU): These are highly efficient coupling reagents that provide rapid reaction kinetics. However, their high reactivity may increase the risk of O-acylation of the unprotected hydroxyl group. Careful control of reaction time and stoichiometry is essential.
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Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are also very effective and are known for their ability to couple sterically hindered amino acids.
For the initial incorporation of Fmoc-L-Nle(6-OH)-OH, a less reactive but still efficient system like DIC/OxymaPure® may be a prudent choice to minimize potential side reactions.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed.
Standard Cleavage Cocktail:
A common cleavage cocktail for peptides synthesized using the Fmoc/tBu strategy is a mixture of trifluoroacetic acid (TFA) with scavengers to quench the reactive cationic species generated during deprotection. A typical cocktail is:
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TFA/TIS/H₂O (95:2.5:2.5 v/v/v)
Where TIS is triisopropylsilane, a scavenger.
Cleavage Protocol:
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Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.
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Resin Washing and Drying: Thoroughly wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
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Cleavage Reaction: Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
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Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
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Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). [2]
Analysis and Characterization
The purity and identity of peptides containing 6-hydroxynorleucine can be confirmed using standard analytical techniques:
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RP-HPLC: To assess the purity of the crude and purified peptide. The retention time will be influenced by the overall hydrophobicity of the peptide. [2]* Mass Spectrometry (MS): To confirm the molecular weight of the peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the 6-hydroxynorleucine residue. [3]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the purified peptide.
Safety and Handling
Fmoc-L-Nle(6-OH)-OH, like other Fmoc-protected amino acids, should be handled with appropriate laboratory safety precautions.
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.
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Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or in a fume hood.
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Skin and Eye Contact: In case of contact, wash the affected area thoroughly with water.
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Storage: Store in a cool, dry, and dark place to prevent degradation. [4] Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Conclusion
Fmoc-L-Nle(6-OH)-OH is a valuable and versatile building block for the synthesis of modified peptides with enhanced properties. Its unique structure, combining a stable norleucine backbone with a functionalizable hydroxyl group, opens up a wide range of possibilities for drug discovery and protein engineering. While the decision to protect the side-chain hydroxyl group requires careful consideration of the specific synthetic strategy and desired purity, the general protocols and principles outlined in this guide provide a solid foundation for the successful incorporation of this promising unnatural amino acid into novel peptide-based constructs. As with any specialized reagent, empirical optimization of coupling and cleavage conditions is recommended to achieve the best possible outcomes in your specific application.
References
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ResearchGate. (2014, February 18). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? [Online discussion]. Available: [Link]
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AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available: [Link]
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ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available: [Link]
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AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available: [Link]
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Activotec. Fmoc-L-Nle-OH. Available: [Link]
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The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available: [Link]
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ResearchGate. (2021, April 29). Synthesis of Glucosyl Amino Acid Derivatives for Obtaining N‐Glucopeptides via SPPS: Optimization of the Synthetic Route. Available: [Link]
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ResearchGate. Synthesis of Fmoc‐Nle(OPO(OH)(OBn))‐OH 2. (i) BnOH, THF, 0 °C, 5 min;.... Available: [Link]
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ResearchGate. HPLC Analysis and Purification of Peptides - Colin T. Mant, Yuxin Chen, Zhe Yan, Traian V. Popa, James M. Kovacs, Janine B. Mills, Brian P. Tripet, and Robert S. Hodges. Available: [Link]
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PubMed Central. Purification, Identification and Molecular Docking of Novel Antioxidant Peptides from Walnut (Juglans regia L.) Protein Hydrolysates. Available: [Link]
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MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Available: [Link]
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UAB. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Available: [Link]
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ERA: Education & Research Archive. Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids by Brittney A. Klein. Available: [Link]
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Matrix Science. Mascot help: Peptide fragmentation. Available: [Link]
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Radboud Repository. (2023, February 27). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. Available: [Link]
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MDPI. Enhanced Bioactive Peptide Release from Pre-Hydrolysed Pea Protein: Impact of Pepsin Digestion on Antidiabetic and Antihypertensive Functions. Available: [Link]
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ResearchGate. (2025, December 13). Characterization and biological properties of peptides isolated from dried fermented cow milk products by RP‐HPLC: Amino acid composition, antioxidant, antihypertensive, and antidiabetic properties | Request PDF. Available: [Link]
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